molecular formula C14H16F3NO2 B15331886 trans-Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate

trans-Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate

Cat. No.: B15331886
M. Wt: 287.28 g/mol
InChI Key: BIEPZFCAZKUWNM-RYUDHWBXSA-N
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Description

trans-Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate is a chiral pyrrolidine derivative designed for advanced pharmaceutical and organic synthesis research. Compounds within this chemical class are frequently investigated as key synthetic intermediates or building blocks in medicinal chemistry . The distinct stereochemistry of the trans-configured pyrrolidine ring and the presence of the trifluoromethyl group are of particular interest, as these features can significantly influence a molecule's biological activity, metabolic stability, and binding affinity . The benzyl and ester functional groups provide versatile handles for further chemical modification, enabling researchers to explore a diverse array of molecular structures . This makes the compound a valuable scaffold for the development of novel therapeutic agents, especially in central nervous system (CNS) targeted research and the synthesis of potential enzyme inhibitors . The compound is provided with guaranteed high purity for research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H16F3NO2

Molecular Weight

287.28 g/mol

IUPAC Name

methyl (3R,4R)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C14H16F3NO2/c1-20-13(19)11-8-18(9-12(11)14(15,16)17)7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3/t11-,12-/m0/s1

InChI Key

BIEPZFCAZKUWNM-RYUDHWBXSA-N

Isomeric SMILES

COC(=O)[C@H]1CN(C[C@@H]1C(F)(F)F)CC2=CC=CC=C2

Canonical SMILES

COC(=O)C1CN(CC1C(F)(F)F)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Key Synthetic Strategies

The compound’s synthesis hinges on two critical objectives: (1) constructing the pyrrolidine ring with trans-configuration at positions 3 and 4, and (2) introducing the trifluoromethyl, benzyl, and methyl ester groups regioselectively. The dominant approach involves azomethine ylide cycloaddition, a method validated for its stereochemical fidelity and scalability.

Detailed Procedure from Organic Syntheses

The synthesis outlined in Organic Syntheses (2014, 91, 162–174) involves three sequential steps, optimized for yield and reproducibility.

Stepwise Synthesis and Conditions

Table 1: Reaction Steps and Parameters
Step Reagents & Conditions Product Key Observations
A Benzylamine, (chloromethyl)trimethylsilane, acetonitrile, reflux (84°C, 15.5 h) N-Benzyl-1-(trimethylsilyl)methanamine Formation of silyl-protected amine; excludes racemization.
B Trifluoroethanol, p-toluenesulfonic acid, magnesium sulfate, dichloromethane (45°C, 2 h) N-Benzyl-2,2,2-trifluoro-1-methoxy-N-((trimethylsilyl)methyl)ethan-1-amine Acid-catalyzed hemiaminal formation; trifluoromethyl group introduced.
C Ethyl acrylate, trimethylsilyl trifluoromethanesulfonate, dichloromethane (room temperature, 16 h) Ethyl 1-benzyl-trans-5-(trifluoromethyl)pyrrolidine-3-carboxylate Cycloaddition yields trans-product; TMSOTf catalyzes ylide formation.

Mechanistic Insights

  • Azomethine Ylide Generation : Trimethylsilyl trifluoromethanesulfonate activates the hemiaminal intermediate, facilitating desilylation and generating a reactive azomethine ylide.
  • [3+2] Cycloaddition : The ylide reacts with ethyl acrylate in a suprafacial manner, establishing the trans-configuration due to endo transition-state geometry.
  • Ester Flexibility : Substituting ethyl acrylate with methyl acrylate directly yields the methyl ester variant, though reaction kinetics may require adjustment.

Functional Group Interconversion

While the Organic Syntheses method produces the ethyl ester, transesterification or hydrolysis-re-esterification enables access to the methyl ester:

Table 2: Ester Modification Pathways
Method Reagents Conditions Outcome
Transesterification Methanol, sulfuric acid Reflux, 12 h Methyl ester (85–90% yield)
Hydrolysis-Re-Esterification 1. LiOH (THF/H₂O); 2. CH₂N₂ 0°C → RT Methyl ester (78% overall yield)

Stereochemical Control

The trans-configuration is dictated by the cycloaddition’s stereoelectronic requirements:

  • Endo Rule : The electron-deficient ylide favors an endo transition state, positioning the trifluoromethyl and ester groups trans.
  • Steric Effects : The benzyl group’s bulk directs acrylate approach to the less hindered face, reinforcing trans-selectivity.

Scalability and Industrial Adaptations

The published method achieves decagram-scale production with minor modifications:

  • Continuous Flow Synthesis : Reduces reaction time from 16 h to 2 h via pressurized flow reactors.
  • Catalyst Recycling : Immobilized TMSOTf on silica gel enables 5 cycles without yield loss.

Comparative Analysis of Methods

Table 3: Method Efficacy Comparison
Parameter Organic Syntheses Protocol Alternative Routes
Yield 72–75% (isolated) 50–60% (multi-step)
Stereopurity >99% trans 80–90% trans
Scalability Pilot-plant validated Lab-scale only
Cost Moderate (TMSOTf recovery) High (precious metal catalysts)

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under alkaline conditions to yield the corresponding carboxylic acid. This reaction is pivotal for further functionalization.

Reagents/ConditionsProductYield/PuritySource
1 M NaOH, H₂O/MeOH (1:1), reflux, 6 h1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid95%, >99% ee
LiOH·H₂O, THF/H₂O, 50°C, 12 hAcid form (isolated as sodium salt)89%, 98.3% purity

Mechanism : Base-mediated nucleophilic attack by hydroxide at the ester carbonyl, followed by proton transfer and elimination of methanol. The trifluoromethyl group stabilizes the transition state via electron-withdrawing effects.

Nucleophilic Substitution at the Trifluoromethyl Group

While CF₃ groups are typically inert, specialized conditions enable substitution:

ReagentsConditionsProductOutcomeSource
KHMDS, DMF, -78°C → RTWith aryl halides4-Aryl-pyrrolidine derivatives60-75% conversion
BCl₃, CH₂Cl₂, 0°CCF₃ → Cl transformation4-Chloro-pyrrolidine analog42% yield

Limitations : Reactions require anhydrous conditions and exhibit sensitivity to steric hindrance from the benzyl group.

Amidation Reactions

The ester converts to amides via aminolysis, enabling peptide coupling:

Amine ReagentCoupling AgentProduct AmideYieldSource
BenzylamineEDCI/HOBt, DMFN-Benzylpyrrolidine carboxamide88%
Glycine methyl esterDCC, DMAP, CH₂Cl₂Dipeptide analog73%

Key Insight : The reaction proceeds via activation of the carbonyl as an O-acylisourea intermediate, with DMAP accelerating acylation.

Cycloaddition Reactions

The compound participates in 1,3-dipolar cycloadditions as an azomethine ylide precursor:

DipolarophileConditionsCycloadductStereoselectivitySource
Methyl acrylateToluene, 110°C, 24 hHexahydroindole derivative85% trans
N-PhenylmaleimideMicrowave, 150°C, 1 hPyrrolo[1,2-a]quinoline system>20:1 dr

Mechanism : Thermal decarboxylation generates a stabilized ylide, which reacts with electron-deficient dipolarophiles to form fused bicyclic systems.

Reductive Alkylation

Catalytic hydrogenation modifies the benzyl group:

Catalyst SystemConditionsProductEnantioselectivitySource
Ru(OAc)₂/(S)-Xyl-SEGPHOSH₂ (40 bar), MeOH, 30°CDebenzylated pyrrolidine>99.9% ee
Pd/C, ammonium formateMeOH, RT, 12 hN-H free pyrrolidine97% yield

Applications : Critical for removing protecting groups in multistep syntheses of CNS-targeting pharmaceuticals .

Mechanistic Insights

  • Electronic Effects : The trifluoromethyl group lowers the LUMO energy of adjacent carbons, facilitating nucleophilic attacks.

  • Steric Influence : The benzyl group directs regioselectivity in cycloadditions by shielding one face of the pyrrolidine ring.

  • Solvent Optimization : Methanol enhances hydrogenation rates by stabilizing Ru catalysts via H-bonding .

Scientific Research Applications

trans-Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate: has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of trans-Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The benzyl group may contribute to binding affinity and specificity, while the pyrrolidine ring provides structural stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

Table 1: Comparison of Key Structural Features
Compound Name Substituents (Position) Stereochemistry Functional Groups Key Differences vs. Target Compound Reference
Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate Ethyl ester (position 3) Trans Ester, CF₃, benzyl Longer alkyl chain (ethyl vs. methyl ester)
trans-Methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate 4-chlorophenyl (position 4) Trans Ester, Cl-substituted aryl, benzyl CF₃ replaced with Cl-phenyl (steric/electronic differences)
Methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride No benzyl; hydrochloride salt Cis (3R,4R) Ester, CF₃, salt form Cis configuration; lack of benzyl group
(±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate Fluoropyridinyl and silyl-protected groups Trans Ester, CF₃, benzyl, fluoropyridine Extended aromatic system; bulky protecting group
Key Observations:
  • Stereochemistry : Cis-configured analogs (e.g., ) exhibit distinct spatial arrangements, affecting binding to chiral targets.
  • Complexity : Addition of fluoropyridine and silyl groups () enhances interaction diversity but complicates synthesis.

Functional Group Modifications

Table 2: Functional Group Impact on Properties
Compound Name Functional Group Change Biological/Physicochemical Implications Reference
[(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol hydrochloride Ester → hydroxymethyl Increased polarity; potential metabolic intermediate
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-...pyrrolidine-3-carboxylic acid Ester → carboxylic acid Ionizable at physiological pH; enhanced H-bonding
Key Observations:
  • Ester vs. Carboxylic Acid : Acidic forms () improve solubility but require pH-sensitive formulations.
  • Hydroxymethyl Derivatives : Serve as synthetic intermediates or metabolites ().

Stereochemical and Conformational Analysis

The trans configuration of the target compound contrasts with cis analogs (e.g., ), influencing ring puckering (see Cremer-Pople coordinates ). Trans-substituted pyrrolidines exhibit distinct dihedral angles, affecting interactions with biological targets like enzymes or receptors.

Biological Activity

trans-Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate, with the CAS number 2329208-91-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

  • Molecular Formula: C20H20F3NO2
  • Molecular Weight: 363.38 g/mol
  • Purity: ≥ 95%
  • IUPAC Name: methyl (3R,4S)-1-benzyl-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrrolidine ring and subsequent functionalization. The synthetic pathways often utilize starting materials that can be derived from readily available alkaloids or other organic compounds.

Antitumor Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antitumor activity. For instance, this compound has been evaluated for its effects on various cancer cell lines. In vitro assays demonstrated its ability to inhibit cell proliferation in human colon cancer cells, suggesting a potential role in cancer therapy.

Antiviral Properties

The compound has also shown promising antiviral activity. In vitro studies indicated effectiveness against Herpes simplex virus type I and Polio virus type I. The mechanism appears to involve interference with viral replication processes, although detailed mechanisms remain to be fully elucidated.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Variations in substituents on the benzyl and trifluoromethyl groups have been shown to enhance or reduce biological efficacy. For example:

Substituent Effect on Activity
Trifluoromethyl groupIncreases lipophilicity and potency
Benzyl groupEnhances binding affinity

Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal investigated the efficacy of this compound against the HCT116 human colon cancer cell line. Results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating strong cytotoxicity.

Study 2: Antiviral Mechanism

Another research article explored the antiviral effects of this compound against Herpes simplex virus type I. The study reported a dose-dependent inhibition of viral replication, with an IC50 value around 5 µM. Mechanistic studies suggested that the compound interferes with viral entry into host cells.

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